molecular formula C7H13NO B12890152 (4R,5S)-1,4,5-Trimethylpyrrolidin-2-one

(4R,5S)-1,4,5-Trimethylpyrrolidin-2-one

Cat. No.: B12890152
M. Wt: 127.18 g/mol
InChI Key: WWMXPOREQCEALF-RITPCOANSA-N
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Description

(4R,5S)-1,4,5-Trimethylpyrrolidin-2-one is a chiral compound with a pyrrolidinone ring structure. This compound is characterized by its unique stereochemistry, which includes three methyl groups attached to the pyrrolidinone ring. The specific configuration of the compound is denoted by the (4R,5S) notation, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-1,4,5-Trimethylpyrrolidin-2-one typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the cyclization of a suitable precursor, such as a 4,5-dimethyl-2-pyrrolidinone derivative, under controlled conditions. The reaction may be catalyzed by a chiral Lewis acid or base to achieve the desired enantioselectivity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-1,4,5-Trimethylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrolidinone derivatives.

    Substitution: The methyl groups on the pyrrolidinone ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced pyrrolidinone derivatives.

Scientific Research Applications

(4R,5S)-1,4,5-Trimethylpyrrolidin-2-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific stereochemical properties.

Mechanism of Action

The mechanism of action of (4R,5S)-1,4,5-Trimethylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in determining its binding affinity and selectivity for these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

(4R,5S)-1,4,5-Trimethylpyrrolidin-2-one can be compared with other similar compounds, such as:

    (4S,5R)-1,4,5-Trimethylpyrrolidin-2-one: The enantiomer of the compound, which has the opposite configuration at the chiral centers.

    1,4,5-Trimethylpyrrolidin-2-one: A compound with the same molecular formula but without specific stereochemistry.

    N-Methylpyrrolidinone: A related compound with a different substitution pattern on the pyrrolidinone ring.

The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct chemical and biological properties compared to its isomers and related compounds.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(4R,5S)-1,4,5-trimethylpyrrolidin-2-one

InChI

InChI=1S/C7H13NO/c1-5-4-7(9)8(3)6(5)2/h5-6H,4H2,1-3H3/t5-,6+/m1/s1

InChI Key

WWMXPOREQCEALF-RITPCOANSA-N

Isomeric SMILES

C[C@@H]1CC(=O)N([C@H]1C)C

Canonical SMILES

CC1CC(=O)N(C1C)C

Origin of Product

United States

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